![molecular formula C20H17N5O4 B2556722 2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919857-48-0](/img/structure/B2556722.png)

2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

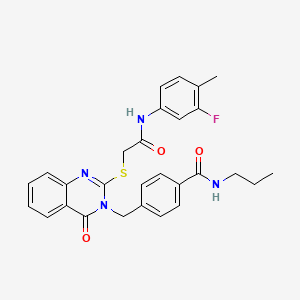

The compound “2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities .

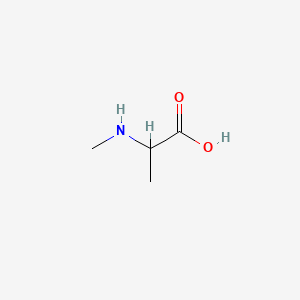

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure composed of a pyrazole ring fused with a pyrimidine ring . It also has a phenyl group, an amide group, and two methoxy groups attached to different positions on the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazolo[3,4-d]pyrimidines can participate in various chemical reactions due to the presence of multiple reactive sites .Scientific Research Applications

Anticancer Activity

The compound’s structural features make it a promising candidate for cancer research. Researchers have explored its potential as an anticancer agent due to its ability to inhibit specific cellular pathways involved in tumor growth and metastasis. Further investigations into its mechanism of action and efficacy against different cancer types are ongoing .

Tubulin Polymerization Inhibition

In the realm of drug discovery, this compound has shown promise as a tubulin polymerization inhibitor. By disrupting microtubule dynamics, it interferes with cell division and proliferation. Its anti-angiogenic effects also contribute to its potential therapeutic value .

CDK2 Targeting

The pyrazolo[3,4-d]pyrimidine scaffold within this compound has been harnessed for designing novel CDK2 inhibitors. CDK2 plays a crucial role in cell cycle regulation, and inhibiting it can be beneficial in cancer therapy. Researchers are exploring its binding affinity and selectivity for CDK2 .

Anti-Inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its unique structure could modulate inflammatory pathways, making it a candidate for treating chronic inflammatory conditions .

Cardiovascular Applications

Although still in the early stages of investigation, researchers have explored the cardiovascular effects of this compound. It may impact vascular function, potentially influencing blood pressure and endothelial health .

Neuroprotection

Given its diverse pharmacophore, this compound has also piqued interest in neuroprotection research. Its ability to interact with specific receptors or enzymes involved in neuronal health warrants further exploration .

Smolobochkin, A. V., Gazizov, A. S., Garifzyanov, A. R., Burilov, A. R., & Pudovik, M. A. (2022). Methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives. Russian Chemical Bulletin, 71(5), 878–884. DOI: 10.1007/s11172-022-3487-1

Hao, S. Y., Qi, Z. Y., Wang, S., Wang, X. R., & Chen, S. W. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Bioorganic & Medicinal Chemistry, 31, 115985. DOI: 10.1016/j.bmc.2021.115985

Ongoing research on CDK2 targeting compounds is not directly linked to this specific compound but highlights the broader application of pyrazolo[3,4-d]pyrimidine scaffolds. Researchers continue to explore novel derivatives for CDK2 inhibition.

Future Directions

properties

IUPAC Name |

2,4-dimethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O4/c1-28-14-8-9-15(17(10-14)29-2)19(26)23-24-12-21-18-16(20(24)27)11-22-25(18)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKFXOADGISRKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2556639.png)

![1-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B2556642.png)

![N-(propan-2-yl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2556645.png)

![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2556647.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2556649.png)

![N-[4-(1-adamantyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2556650.png)

![2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile](/img/structure/B2556652.png)

![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B2556654.png)

![1-(2,2-Difluoroethyl)-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2556656.png)